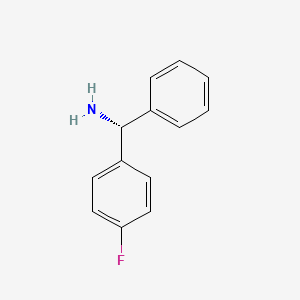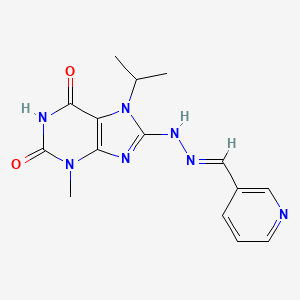
2-(Benzyloxy)-4-bromo-6-nitroaniline
Vue d'ensemble
Description
2-(Benzyloxy)-4-bromo-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a bromine atom, and a nitro group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-(Benzyloxy)aniline to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions for these steps often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-4-bromo-6-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzyloxy group can be replaced with other substituents through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing agents: Zinc, tin, and sodium sulfide.
Oxidizing agents: Hydrogen peroxide and potassium permanganate.
Substituting agents: Nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(Benzyloxy)-4-bromo-6-aminoaniline, while substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-4-bromo-6-nitroaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-nitroaniline involves its interaction with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzyloxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)aniline: Lacks the bromine and nitro groups, making it less reactive.
4-Bromo-2-nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-4-nitroaniline: Lacks the bromine atom, altering its chemical properties.
Uniqueness
2-(Benzyloxy)-4-bromo-6-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (benzyloxy) groups allows for a wide range of chemical transformations and interactions with biological targets.
Propriétés
IUPAC Name |
4-bromo-2-nitro-6-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-6-11(16(17)18)13(15)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUKAZCXDQPEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736639 | |
| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713530-47-3 | |
| Record name | 2-(Benzyloxy)-4-bromo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone](/img/structure/B3280267.png)


![Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide](/img/structure/B3280283.png)
![tert-Butyl ((5-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3280294.png)




![(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B3280328.png)




